molecular formula C11H13ClO3 B15051682 Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate

Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate

Cat. No.: B15051682
M. Wt: 228.67 g/mol
InChI Key: XCBHNQGQVXPXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol . This compound is characterized by the presence of a chloro group, a hydroxypropan-2-yl group, and a benzoate ester. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate typically involves the esterification of 2-chloro-4-(2-hydroxypropan-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxypropan-2-yl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate is unique due to the presence of both a chloro group and a hydroxypropan-2-yl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate

InChI

InChI=1S/C11H13ClO3/c1-11(2,14)7-4-5-8(9(12)6-7)10(13)15-3/h4-6,14H,1-3H3

InChI Key

XCBHNQGQVXPXMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)C(=O)OC)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.